2-(4-fluorophenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
Description
Synthesis Analysis
Quinazolinones can be synthesized through various methods, with one common approach involving the cyclocondensation of 2-amino-N-heterocycles with acid chlorides or benzoyl chlorides. A specific method for synthesizing quinazolinones includes the reaction of 2-fluoro substituted benzoyl chlorides with 2-amino-N-heterocycles, which has been shown to proceed in moderate yields and often requires no further purification of the products. This one-step synthesis method is notable for its simplicity and the ability to introduce fluorine atoms into the molecular skeleton, which can significantly alter the compound's biological activity (Deetz, Malerich, Beatty, & Smith, 2001).
Molecular Structure Analysis
The molecular structure of quinazolinones, including the compound , is crucial for its chemical reactivity and biological activity. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating the structure of such compounds. These techniques have revealed that quinazolinones can exhibit polymorphism and form different crystalline structures depending on the conditions, which can influence their physical and chemical properties, such as fluorescence and solubility (Yong, 2005).
Chemical Reactions and Properties
Quinazolinones can undergo a variety of chemical reactions, including cyclocondensation, nucleophilic aromatic substitution, and reactions with metal ions. For instance, certain quinazolinones have been shown to selectively detect metal ions such as Zn(2+) and Cd(2+) in solution, indicating their potential use as selective metal-ion sensors. This property is attributed to the conformational twist between the phenyl and quinazolinone rings, affecting molecular packing and fluorescence properties (Anthony, 2012).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and fluorescence, can vary significantly based on their molecular structure and the presence of substituents. For example, the introduction of fluorine atoms and the formation of different polymorphs can impact the solubility and fluorescence of these compounds. These variations are crucial for their potential applications in material science and sensor technologies.
Chemical Properties Analysis
The chemical properties of 2-(4-Fluorophenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone, including its reactivity and interaction with other molecules, are influenced by its quinazolinone core and fluorine substitution. The presence of the fluorine atom can enhance the compound's lipophilicity, potentially affecting its biological activity and pharmacokinetics. Moreover, the tetrahydrofuran moiety may contribute to the compound's flexibility and its ability to form hydrogen bonds, impacting its chemical stability and reactivity.
- (Deetz, Malerich, Beatty, & Smith, 2001)
- (Yong, 2005)
- (Anthony, 2012)
properties
IUPAC Name |
2-(4-fluorophenyl)-3-(oxolan-2-ylmethyl)-1,2-dihydroquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-14-9-7-13(8-10-14)18-21-17-6-2-1-5-16(17)19(23)22(18)12-15-4-3-11-24-15/h1-2,5-10,15,18,21H,3-4,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYRRTFALHZMAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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